1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a piperidin-4-ylmethyl core substituted with a furan-3-carbonyl group at the 1-position of the piperidine ring. The urea moiety bridges this structure to a 3-(trifluoromethyl)phenyl group. This compound’s design leverages the urea scaffold’s hydrogen-bonding capacity and the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and binding interactions.
Properties
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)15-2-1-3-16(10-15)24-18(27)23-11-13-4-7-25(8-5-13)17(26)14-6-9-28-12-14/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCWGMKEJXDPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine ring, furan moiety, and trifluoromethyl substituent, suggest significant biological activity. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
Structural Characteristics
The compound can be characterized by its molecular formula and a molecular weight of approximately 357.33 g/mol. The presence of the furan-3-carbonyl group allows for various chemical interactions, which may contribute to its biological efficacy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, derivatives with trifluoromethyl groups have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study focusing on structurally related compounds, the most favorable substituents were found to significantly increase antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
Preliminary studies have suggested that this compound may inhibit tumor cell proliferation. Similar compounds have demonstrated efficacy in reducing tumor growth in xenograft models. For example, certain derivatives have been shown to inhibit the proliferation of various cancer cell lines in vitro, indicating potential as anticancer agents .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Furan-3-carbonyl Chloride : This can be achieved through the reaction of furan-3-carboxylic acid with thionyl chloride.
- Preparation of Piperidin-4-ylmethylamine : This is typically done via reductive amination using piperidin-4-one.
- Coupling Reaction : The furan-3-carbonyl chloride reacts with piperidin-4-ylmethylamine to form the intermediate.
- Final Coupling : The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product .
Case Studies and Research Findings
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:
Anticancer Activity
Studies have shown that compounds similar to 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea possess anticancer properties. For instance, it has been reported to inhibit tumor growth in various cancer cell lines, potentially through mechanisms such as:
- Inhibition of Histone Deacetylases (HDACs) : These enzymes are crucial for cancer progression.
- Targeting Topoisomerases : Enzymes involved in DNA replication and repair .
Enzyme Inhibition
The compound may inhibit specific enzymes critical for various biochemical pathways, which could be beneficial in treating diseases characterized by enzyme dysregulation .
Receptor Binding
Preliminary studies suggest that this compound interacts with certain receptors, modulating their activity and influencing downstream signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances binding affinity and lipophilicity |
| Furan Moiety | Facilitates interaction with biological targets |
| Urea Linkage | Essential for maintaining structural integrity |
Study 1: Anticancer Efficacy
A study evaluating a related compound demonstrated significant growth inhibition in HT29 colon cancer cells, indicating that modifications to the piperidine structure can enhance biological activity .
Study 2: Mechanistic Insights
Molecular dynamics simulations indicated that similar compounds primarily interact with target proteins through hydrophobic contacts, which could be crucial for their anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related urea derivatives, focusing on substituent effects, synthesis, and inferred pharmacological properties.
Substituent Variations on the Piperidine Ring
Aryl Group Modifications
Inferred Pharmacological Activity
- Enzyme Inhibition : Piperidine-urea derivatives (e.g., ) are reported as soluble epoxide hydrolase (sEH) inhibitors. The furan substituent may mimic coumarin-based inhibitors .
Q & A
Basic: What synthetic strategies are recommended for constructing the piperidine-furanoyl-urea scaffold?
Answer:
The synthesis involves a multi-step approach:
Piperidine Intermediate Preparation : Start with a piperidine derivative (e.g., 4-aminopiperidine) and protect the amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
Furan-3-carbonyl Coupling : React the Boc-protected piperidine with furan-3-carbonyl chloride using carbodiimide reagents (e.g., EDCI) and a catalyst (e.g., DMAP) in anhydrous dichloromethane (DCM) or DMF. This step ensures efficient amide bond formation .
Urea Formation : Deprotect the Boc group under acidic conditions (e.g., HCl/dioxane), then react the free amine with 3-(trifluoromethyl)phenyl isocyanate in a polar aprotic solvent like DMF. Monitor reaction progress via TLC .
Key Validation : Confirm each intermediate’s purity via ¹H NMR (300 MHz, DMSO-d₆) and HRMS .
Advanced: How can reaction conditions be optimized for coupling efficiency?
Answer:
Critical parameters include:
- Catalyst Selection : EDCI/DMAP outperforms other coupling agents (e.g., DCC) in minimizing racemization and improving yields (65–80%) for the furanoyl-piperidine step .
- Solvent Effects : DCM is optimal for initial coupling due to its low polarity, reducing side reactions. For urea formation, DMF enhances solubility of aromatic isocyanates .
- Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent thermal degradation. Room temperature suffices for urea synthesis .
Troubleshooting : Low yields (<50%) may result from residual moisture; ensure anhydrous conditions using molecular sieves or freshly distilled solvents .
Basic: What analytical techniques confirm structural integrity?
Answer:
- ¹H/¹³C NMR : Identify key protons (e.g., urea NH at δ 8.2–8.5 ppm, furanoyl protons at δ 6.5–7.0 ppm) and carbons (e.g., trifluoromethyl carbon at δ 125–130 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass error .
- IR Spectroscopy : Confirm urea C=O stretching (1640–1680 cm⁻¹) and amide bonds (1650–1700 cm⁻¹) .
Advanced: How to resolve discrepancies in biological activity data between in vitro and cellular models?
Answer:
- Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid cellular toxicity. For in vitro enzyme assays (e.g., soluble epoxide hydrolase), optimize buffer systems (e.g., PBS with 0.01% Tween-80) to enhance compound solubility .
- Metabolite Interference : Perform LC-MS/MS to detect intracellular degradation products. For example, esterase-mediated cleavage of the furanoyl group may reduce activity .
- Cellular Uptake : Use fluorescent analogs (e.g., coumarin-tagged derivatives) to quantify intracellular accumulation via fluorescence microscopy .
Basic: What purification methods are effective for isolating the final compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 90:10 → 60:40) for intermediates. For the final urea, switch to reverse-phase C18 columns with acetonitrile/water .
- Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C to precipitate pure crystals (yield: 60–70%) .
Advanced: How to analyze competitive binding interactions with target enzymes?
Answer:
- FRET-Based Assays : Design a Förster resonance energy transfer (FRET) assay using a fluorescent substrate (e.g., coumarin-labeled epoxide) and quencher. Measure IC₅₀ values by monitoring fluorescence recovery upon enzyme inhibition .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to identify key binding residues (e.g., catalytic histidine in epoxide hydrolases). Compare with mutagenesis data to validate interactions .
Basic: What safety precautions are critical during synthesis?
Answer:
- Handling Acyl Chlorides : Use a fume hood and PPE (gloves, goggles) due to corrosive and moisture-sensitive nature .
- Waste Disposal : Quench excess isocyanates with aqueous ammonia before disposal .
Advanced: How to design SAR studies for optimizing potency?
Answer:
- Substitution Patterns : Synthesize analogs with varied substituents on the phenyl ring (e.g., -CF₃ vs. -Cl) and piperidine (e.g., methyl vs. hydroxymethyl). Test IC₅₀ against target enzymes .
- Bioisosteric Replacement : Replace the furanoyl group with thiophene or pyridine to assess π-stacking effects. Characterize solubility changes via logP measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
